(2-{[3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic nomenclature of (2-{[3-(4-methoxyphenyl)triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems. The official International Union of Pure and Applied Chemistry name is 2-((3-(4-methoxyphenyl)-triazolo[4,3-b]pyridazin-6-yl)oxy)ethan-1-amine. This nomenclature precisely describes the structural features, beginning with the primary amine functionality attached to a two-carbon ethoxy linker, which connects to the triazolopyridazine core at position 6.
The molecular formula C14H15N5O2 indicates the presence of fourteen carbon atoms, fifteen hydrogen atoms, five nitrogen atoms, and two oxygen atoms, reflecting the complex heterocyclic nature of this compound. The five nitrogen atoms are distributed across the triazole ring (three nitrogen atoms) and pyridazine ring (two nitrogen atoms), creating an electron-rich heterocyclic system with multiple sites for hydrogen bonding and coordination interactions.
The Simplified Molecular Input Line Entry System representation COC1=CC=C(C2=NN=C3/C=C\C(OCCN)=N/N32)C=C1 provides a linear notation that captures the connectivity and stereochemical features of the molecule. This notation reveals the methoxy group attached to the para position of the phenyl ring, the fused triazole-pyridazine system, and the ethylamine substituent connected via an ether linkage.
The International Chemical Identifier code 1S/C14H15N5O2/c1-20-11-4-2-10(3-5-11)14-17-16-12-6-7-13(18-19(12)14)21-9-8-15/h2-7H,8-9,15H2,1H3 provides a standardized representation of the molecular structure, enabling unambiguous identification across chemical databases. The corresponding International Chemical Identifier Key QJHWGOKUBJULBD-UHFFFAOYSA-N serves as a compressed identifier for rapid database searches and cross-referencing.
Propriétés
IUPAC Name |
2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-20-11-4-2-10(3-5-11)14-17-16-12-6-7-13(18-19(12)14)21-9-8-15/h2-7H,8-9,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHWGOKUBJULBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601144679 | |
| Record name | 2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601144679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204296-37-6 | |
| Record name | 2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204296-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601144679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mécanisme D'action
Target of Action
It is known that triazole compounds, which are a key structural component of this compound, are capable of binding with a variety of enzymes and receptors in the biological system.
Mode of Action
It is known that triazole derivatives can interact with their targets through the formation of hydrogen bonds.
Biochemical Pathways
Triazole compounds are known to show versatile biological activities, suggesting that they may affect multiple pathways.
Pharmacokinetics
It is known that the ability of triazole derivatives to form hydrogen bonds can lead to the improvement of pharmacokinetics.
Activité Biologique
The compound (2-{[3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine, with the CAS number 1204296-37-6, belongs to a class of triazolo-pyridazin derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-tubercular research. This article reviews the biological activity of this compound based on recent findings.
- Chemical Formula : C14H15N5O2
- Molecular Weight : 285.3 g/mol
- Structural Characteristics : The compound features a triazolo-pyridazine core with a methoxyphenyl substitution, which may influence its biological interactions.
Anti-Tubercular Activity
Recent studies have explored the anti-tubercular properties of related compounds. A series of substituted derivatives were synthesized and tested against Mycobacterium tuberculosis. Notably, compounds in similar structural classes exhibited significant inhibitory effects with IC50 values ranging from 1.35 to 2.18 μM, indicating promising potential for further development in treating tuberculosis .
Anti-Inflammatory Activity
In vitro studies have indicated that derivatives related to this compound possess anti-inflammatory properties. For instance, certain analogs demonstrated inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The IC50 values for COX-1 and COX-2 inhibition were reported as follows:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3a | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 3b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4b | 28.39 ± 0.03 | 23.8 ± 0.20 |
These findings suggest that modifications to the triazolo-pyridazine structure can enhance anti-inflammatory efficacy .
Synthesis and Evaluation
A study focused on synthesizing several derivatives based on the triazolo-pyridazine framework found that structural modifications could significantly impact biological activity. The synthesized compounds were evaluated for their cytotoxicity against HEK-293 cells, revealing that many exhibited low toxicity levels while maintaining potent biological activity against targeted pathogens .
Molecular Docking Studies
Computational studies involving molecular docking have provided insights into the binding interactions between these compounds and their biological targets. These studies suggest that the presence of specific functional groups enhances binding affinity and selectivity towards COX enzymes and other targets relevant to inflammation and infection .
Applications De Recherche Scientifique
Biological Activities
Research indicates that (2-{[3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine exhibits a range of biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. Its mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains in vitro, indicating its potential as a lead compound for developing new antimicrobial agents.
- Neuroprotective Effects : Research indicates possible neuroprotective properties, making it a candidate for further investigation in neurodegenerative disease models.
Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of this compound on human breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The compound was found to induce apoptosis through caspase activation and mitochondrial dysfunction .
Antimicrobial Studies
In a separate study focusing on antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacteria, suggesting moderate antibacterial activity that warrants further exploration for potential therapeutic applications .
Data Table of Biological Activities
| Activity Type | Test Organism/Cell Line | Concentration Tested | Result |
|---|---|---|---|
| Anticancer | Human breast cancer cells | 10 µM | Significant reduction in viability |
| Antimicrobial | Staphylococcus aureus | 50 µg/mL | Moderate antibacterial activity |
| Neuroprotective | Neuroblastoma cell line | 5 µM | Reduced oxidative stress markers |
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Substituent Variations on the Triazole Ring
Compound 1 : (2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine
- CAS : 1204297-71-1
- Molecular Formula : C₁₃H₁₂FN₅O
- Molecular Weight : 273.27 g/mol
- Key Differences : Replaces the 4-methoxyphenyl group with a 3-fluorophenyl moiety. The fluorine atom introduces electron-withdrawing effects, reducing aromatic electron density compared to the methoxy group. This could alter binding affinity in biological targets .
Compound 2 : {2-[(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl}amine
Positional Isomerism and Side-Chain Modifications
Compound 3 : 6-Ethyl-N-(4-methoxyphenethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine
- CAS: Not explicitly listed (synthesized via method C in ).
- Molecular Formula : C₁₈H₂₁N₅O
- Molecular Weight : 323.40 g/mol
- Key Differences : The amine substituent is at position 8 instead of position 6, and the side chain includes a 4-methoxyphenethyl group. Positional isomerism may affect target selectivity and metabolic stability .
Compound 4 : 1-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine
- CAS : 1249222-34-1
- Molecular Formula : C₇H₉N₅
- Molecular Weight : 171.18 g/mol
- Key Differences : Features a methyl group at position 6 and a simpler methanamine side chain. The reduced steric bulk may enhance membrane permeability but decrease target affinity .
Méthodes De Préparation
Preparation of the Triazolopyridazine Core
Starting Materials : The synthesis begins with the preparation of the triazolopyridazine core. This can involve the reaction of a pyridazine derivative with a hydrazine derivative to form the triazole ring.
Cyclization Conditions : The cyclization is typically carried out in a solvent such as ethanol or dimethylformamide (DMF) under reflux conditions.
Introduction of the 4-Methoxyphenyl Group
Nucleophilic Substitution : The 4-methoxyphenyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the triazolopyridazine core with a 4-methoxyphenyl halide in the presence of a base.
Reaction Conditions : The reaction is often conducted in a polar aprotic solvent like DMF or N,N-dimethylformamide (DMF) at elevated temperatures.
Attachment of the Ethylamine Moiety
Etherification Reaction : The ethylamine moiety is attached via an etherification reaction. This involves the reaction of the hydroxyl group on the triazolopyridazine derivative with an ethylamine derivative.
Reaction Conditions : The etherification is typically carried out in the presence of a base like sodium hydride or potassium carbonate in a solvent such as DMF.
Detailed Synthetic Procedure
Step 1: Preparation of the Triazolopyridazine Core
- Reagents : Pyridazine derivative, hydrazine derivative.
- Solvent : Ethanol or DMF.
- Conditions : Reflux for several hours.
Step 2: Introduction of the 4-Methoxyphenyl Group
- Reagents : Triazolopyridazine core, 4-methoxyphenyl halide, base (e.g., sodium hydride).
- Solvent : DMF.
- Conditions : Elevated temperature (around 100°C) for several hours.
Step 3: Attachment of the Ethylamine Moiety
- Reagents : Triazolopyridazine derivative with hydroxyl group, ethylamine derivative, base (e.g., sodium hydride).
- Solvent : DMF.
- Conditions : Elevated temperature (around 100°C) for several hours.
Analysis of Reaction Conditions
The success of the synthesis depends on careful control of reaction conditions such as temperature, pH, and reaction time. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress of reactions and confirm product identity.
Temperature Control
- Importance : Temperature affects the rate and selectivity of reactions. Elevated temperatures can increase reaction rates but may also lead to side reactions.
pH Control
- Importance : The pH influences the availability of reactive species, especially in nucleophilic substitution reactions.
Reaction Time
- Importance : Sufficient reaction time ensures complete conversion of reactants to products.
Purification and Characterization
After synthesis, the compound is purified using techniques such as column chromatography or recrystallization. Characterization involves spectroscopic methods like NMR and mass spectrometry to confirm the structure and purity of the compound.
Purification Methods
| Method | Description |
|---|---|
| Column Chromatography | Separation based on differential adsorption to a stationary phase. |
| Recrystallization | Dissolution in a solvent followed by slow cooling to form crystals. |
Characterization Techniques
| Technique | Description |
|---|---|
| NMR Spectroscopy | Provides detailed information about molecular structure. |
| Mass Spectrometry | Determines molecular weight and fragmentation patterns. |
Q & A
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Due to its GHS classification (acute toxicity, skin/eye irritation, and respiratory hazards), strict safety measures are required. Use PPE including nitrile gloves, lab coats, and sealed goggles. Work under fume hoods with local exhaust ventilation to avoid aerosol formation. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes with saline . Store in airtight containers at room temperature, segregated from incompatible reagents like strong oxidizers. Regularly monitor airborne particulate levels using OSHA-compliant methods (e.g., NIOSH Manual of Analytical Methods) .
Q. What synthetic routes are reported for preparing this compound?
- Methodological Answer : A common approach involves cyclocondensation reactions. For example, triazolo-pyridazine cores can be synthesized by reacting hydrazine derivatives with substituted pyridazines, followed by functionalization via nucleophilic substitution (e.g., alkoxyethylamine introduction at position 6). Key steps include:
- Cyclization : Use sodium hypochlorite in ethanol to oxidize hydrazone intermediates into triazolo-pyridazine scaffolds .
- Etherification : React 6-chloro intermediates with 2-aminoethanol under basic conditions (e.g., K₂CO₃ in DMF) to install the ethoxyethylamine side chain .
- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural identity using ¹H/¹³C NMR (e.g., δ 8.09 ppm for triazole protons) and HRMS (calculated m/z 285.3012) .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Use TGA/DSC to analyze decomposition temperatures. Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- pH Stability : Prepare buffered solutions (pH 1–13), incubate at 37°C, and quantify degradation products (e.g., hydrolysis of the methoxyphenyl group) using LC-MS .
Advanced Research Questions
Q. What strategies optimize the compound’s bioactivity through structural modifications?
- Methodological Answer : Focus on SAR-driven modifications:
- Core Heterocycle : Replace the triazolo-pyridazine with triazolo-thiadiazole (e.g., 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole) to enhance metabolic stability .
- Side Chains : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to improve target binding. Compare IC₅₀ values in enzyme inhibition assays .
- Data-Driven Design : Use 3D-QSAR models trained on antileukemic triazine derivatives (e.g., 6-(4-methoxyphenyl)-1,3,5-triazine-2-amine) to predict activity .
Q. How can computational modeling predict binding mechanisms with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with kinase domains (e.g., EGFR). Parameterize the compound’s partial charges via DFT (B3LYP/6-31G*) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds with catalytic residues (e.g., Lys745 in EGFR) .
- Validation : Cross-reference predictions with experimental SPR binding kinetics (KD, kon/koff) .
Q. How to resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Assay Standardization : Compare protocols for cytotoxicity (e.g., MTT vs. resazurin assays) and adjust for variables like cell passage number and serum concentration .
- Metabolite Profiling : Use LC-HRMS to identify active metabolites (e.g., demethylated derivatives) that may contribute to discrepancies .
- Meta-Analysis : Pool data from studies testing triazolo-pyridazines against Gram-positive bacteria; apply random-effects models to quantify heterogeneity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
